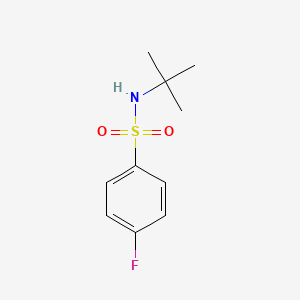

N-tert-butyl-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINZDTQLMQWFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349942 | |

| Record name | N-tert-butyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29083-05-4 | |

| Record name | N-tert-butyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-tert-butyl-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathway, experimental protocols, and key characterization data.

Synthesis Pathway

The most common and direct pathway for the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide involves the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and tert-butylamine. In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A logical representation of this synthesis workflow is presented below.

Experimental Protocol

The following experimental protocol is adapted from a reliable procedure for the synthesis of a structurally similar compound, N-tert-butyl-4-nitrobenzenesulfonamide.[1] This procedure can be confidently applied to the synthesis of the target molecule with minor adjustments as needed.

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

tert-Butylamine

-

Tetrahydrofuran (THF), anhydrous

-

Chloroform (CHCl3)

-

0.5 N Hydrochloric acid (HCl)

-

Water (H2O)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

In a round-bottom flask, dissolve tert-butylamine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 4-fluorobenzenesulfonyl chloride in anhydrous THF to the cooled tert-butylamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

Take up the residue in a mixture of chloroform (CHCl3) and 0.5 N hydrochloric acid (HCl).

-

Separate the organic and aqueous layers.

-

Extract the aqueous phase with chloroform.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO4).

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

The following tables summarize the key physical and chemical properties of the starting material and the final product.

Table 1: Properties of 4-Fluorobenzenesulfonyl Chloride

| Property | Value |

| Molecular Formula | C6H4ClFO2S |

| Molecular Weight | 194.61 g/mol |

| CAS Number | 349-88-2 |

| Appearance | White to light yellow solid |

| Melting Point | 29-31 °C |

| Boiling Point | 95-96 °C at 2 mmHg |

Table 2: Properties of N-tert-butyl-4-fluorobenzenesulfonamide

| Property | Value |

| Molecular Formula | C10H14FNO2S |

| Molecular Weight | 231.3 g/mol |

| CAS Number | 29083-05-4 |

| Purity | ≥98% (commercially available)[2] |

| Appearance | Solid (expected) |

| Yield | High (expected based on similar reactions)[1] |

Table 3: Spectroscopic Data of N-tert-butyl-4-fluorobenzenesulfonamide (Predicted)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl protons (C(CH3)3) | ~1.2 | Singlet | 9H |

| NH proton | ~5.0 | Broad Singlet | 1H |

| Aromatic protons (ortho to F) | ~7.2 | Triplet | 2H |

| Aromatic protons (ortho to SO2) | ~7.9 | Multiplet | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| tert-Butyl carbons (-C(CH3)3) | ~30 |

| tert-Butyl quaternary carbon (-C(CH3)3) | ~55 |

| Aromatic carbons (ortho to F) | ~116 (d, J ≈ 22 Hz) |

| Aromatic carbons (ortho to SO2) | ~129 (d, J ≈ 9 Hz) |

| Aromatic carbon (ipso to SO2) | ~138 |

| Aromatic carbon (ipso to F) | ~165 (d, J ≈ 255 Hz) |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. The coupling constants (J) for the aromatic carbons are due to fluorine-carbon coupling.

Safety Information

-

4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

tert-Butylamine is a flammable and corrosive liquid. Handle in a well-ventilated area, away from ignition sources, and with appropriate PPE.

-

The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the hydrolysis of the sulfonyl chloride.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

This guide provides a foundational understanding of the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide. For further in-depth research and development, it is recommended to perform small-scale trial reactions to optimize conditions and confirm product characteristics.

References

An In-Depth Technical Guide to N-tert-butyl-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-butyl-4-fluorobenzenesulfonamide, a molecule of interest in chemical and pharmaceutical research. This document details its known physical and chemical characteristics, supported by available experimental data.

Core Physicochemical Properties

N-tert-butyl-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by the presence of a tert-butyl group attached to the nitrogen atom of the sulfonamide functional group and a fluorine atom at the para position of the benzene ring.

Table 1: Summary of Physicochemical Data for N-tert-butyl-4-fluorobenzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄FNO₂S | [1] |

| Molecular Weight | 231.3 g/mol | [1] |

| CAS Number | 29083-05-4 | [1] |

| Purity | ≥98% | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [2] |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available | |

| Storage | Room temperature | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide was not found in the available literature, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. The synthesis would likely involve the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylamine.

A potential synthetic workflow is outlined below. It is important to note that this is a generalized protocol and would require optimization for specific laboratory conditions.

Caption: A generalized workflow for the synthesis of N-tert-butyl-4-fluorobenzenesulfonamide.

Experimental Protocol (Hypothetical)

Materials:

-

4-fluorobenzenesulfonyl chloride

-

tert-butylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine or pyridine

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

To a stirred solution of tert-butylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C, a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water.

-

The organic layer is separated and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is then dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure N-tert-butyl-4-fluorobenzenesulfonamide.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the presence of characteristic peaks for the tert-butyl, phenyl, and sulfonamide groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O stretches of the sulfonamide.

-

Elemental Analysis: To determine the percentage composition of C, H, N, S, and F.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activities or signaling pathways associated with N-tert-butyl-4-fluorobenzenesulfonamide. Sulfonamide derivatives are a well-known class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. However, without specific experimental data for this compound, any discussion of its biological role would be speculative.

Should future research elucidate a specific biological target or pathway for N-tert-butyl-4-fluorobenzenesulfonamide, a signaling pathway diagram could be constructed. For instance, if it were found to be an inhibitor of a particular kinase, a diagram illustrating its interaction within that kinase signaling cascade would be appropriate.

Conclusion

This technical guide summarizes the currently available physicochemical information for N-tert-butyl-4-fluorobenzenesulfonamide. While basic identifiers and some properties are known, there is a notable absence of experimental data for key parameters such as melting point, boiling point, and solubility. Furthermore, its biological activity remains uncharacterized in the public domain. The provided hypothetical synthesis protocol offers a starting point for its preparation in a laboratory setting. Further experimental investigation is required to fully elucidate the physicochemical profile and potential biological relevance of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of N-tert-butyl-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of N-tert-butyl-4-fluorobenzenesulfonamide. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which is a valuable building block in medicinal chemistry and drug development. This guide includes a summary of predicted spectral data, a detailed experimental protocol for acquiring such data, and a logical visualization of the proton network.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for N-tert-butyl-4-fluorobenzenesulfonamide. These predictions are based on the analysis of structurally similar compounds, including N-tert-butyl-4-nitrobenzenesulfonamide and 4-fluorobenzenesulfonyl chloride. The data is presented for a spectrum recorded in deuterated chloroform (CDCl₃) at a standard spectrometer frequency.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | ~1.30 | Singlet (s) | 9H | - | -C(CH₃)₃ |

| 2 | ~5.10 | Singlet (s) | 1H | - | -SO₂NH- |

| 3 | ~7.25 | Triplet (t) | 2H | J(H,F) ≈ 8.6, J(H,H) ≈ 8.6 | Ar-H (ortho to F) |

| 4 | ~7.90 | Doublet of Doublets (dd) | 2H | J(H,H) ≈ 8.6, J(H,F) ≈ 5.0 | Ar-H (ortho to SO₂NH) |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of N-tert-butyl-4-fluorobenzenesulfonamide.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of N-tert-butyl-4-fluorobenzenesulfonamide into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.

-

Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of chemical shifts (typically 0-10 ppm).

-

A relaxation delay of 1-2 seconds between scans is recommended.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the multiplicities and measure the coupling constants of the signals.

Visualization of ¹H NMR Signal Correlations

The following diagram, generated using the DOT language, illustrates the logical relationships and through-bond connectivities of the protons in N-tert-butyl-4-fluorobenzenesulfonamide, which give rise to the observed ¹H NMR spectrum.

Caption: Correlation diagram of ¹H NMR signals in N-tert-butyl-4-fluorobenzenesulfonamide.

13C NMR Characterization of N-tert-butyl-4-fluorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of N-tert-butyl-4-fluorobenzenesulfonamide. This document details predicted spectral data, experimental protocols, and structural assignments to aid in the analysis and confirmation of this compound.

Introduction

N-tert-butyl-4-fluorobenzenesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate structural elucidation is paramount for quality control and regulatory compliance in drug development. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide outlines the expected 13C NMR characteristics of N-tert-butyl-4-fluorobenzenesulfonamide, including chemical shifts and carbon-fluorine coupling constants, and provides a standardized experimental protocol for data acquisition.

Predicted 13C NMR Spectral Data

Table 1: Predicted 13C NMR Chemical Shifts (δ) and Carbon-Fluorine Coupling Constants (J) for N-tert-butyl-4-fluorobenzenesulfonamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) | Multiplicity |

| C1 (C-S) | ~136 | ~3 (³JCF) | Doublet |

| C2/C6 (C-C-S) | ~129 | ~9 (²JCF) | Doublet |

| C3/C5 (C-C-F) | ~116 | ~22 (²JCF) | Doublet |

| C4 (C-F) | ~165 | ~255 (¹JCF) | Doublet |

| C7 (C-N) | ~58 | - | Singlet |

| C8 (CH₃) | ~30 | - | Singlet |

Note: Predictions are based on data from analogous compounds and are presented as approximate values. Actual experimental values may vary depending on solvent and other experimental conditions.

The presence of the fluorine atom introduces characteristic splitting patterns in the signals of the aromatic carbons due to spin-spin coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

Experimental Protocol

This section details a standard operating procedure for the acquisition of a high-quality 13C NMR spectrum of N-tert-butyl-4-fluorobenzenesulfonamide.

Sample Preparation

-

Sample Purity: Ensure the sample of N-tert-butyl-4-fluorobenzenesulfonamide is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for 13C NMR of organic compounds and is recommended for this analysis.

-

Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value |

| Pulse Program | zgpg30 (or equivalent with proton decoupling) |

| Spectral Width | 0 - 200 ppm |

| Acquisition Time | 1.0 - 2.0 s |

| Relaxation Delay (D1) | 2.0 - 5.0 s |

| Number of Scans | ≥ 1024 (adjust for desired signal-to-noise) |

| Temperature | 298 K |

Visualization of Key Concepts

The following diagrams illustrate the structure of the molecule with carbon numbering for signal assignment and the logical workflow for its 13C NMR characterization.

Caption: Molecular structure with numbered carbons.

Caption: Experimental and analytical workflow.

FT-IR Spectroscopy of N-tert-butyl-4-fluorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of N-tert-butyl-4-fluorobenzenesulfonamide. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visualization of the molecular structure to aid in spectral interpretation.

Introduction

N-tert-butyl-4-fluorobenzenesulfonamide is a molecule of interest in medicinal chemistry and drug development. FT-IR spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds. This non-destructive method provides a unique "molecular fingerprint" by identifying the vibrational modes of functional groups within the molecule. This guide serves as a practical resource for researchers working with this compound and similar sulfonamide derivatives.

Predicted FT-IR Spectral Data

While a definitive experimental spectrum for N-tert-butyl-4-fluorobenzenesulfonamide is not widely published, a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups can be made. The following table summarizes the expected vibrational frequencies, their assignments, and typical intensities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300 - 3260 | Medium | N-H stretching | Sulfonamide (-SO₂NH-) |

| 3100 - 3000 | Weak | Aromatic C-H stretching | p-Fluorophenyl ring |

| 2970 - 2950 | Strong | Asymmetric C-H stretching | tert-Butyl (-C(CH₃)₃) |

| 2880 - 2860 | Medium | Symmetric C-H stretching | tert-Butyl (-C(CH₃)₃) |

| 1600 - 1585 | Medium | C=C stretching (in-ring) | p-Fluorophenyl ring |

| 1500 - 1400 | Medium | C=C stretching (in-ring) | p-Fluorophenyl ring |

| 1470 - 1430 | Medium | Asymmetric C-H bending | tert-Butyl (-C(CH₃)₃) |

| 1380 - 1370 | Medium | Symmetric C-H bending (umbrella mode) | tert-Butyl (-C(CH₃)₃) |

| 1370 - 1330 | Strong | Asymmetric SO₂ stretching | Sulfonamide (-SO₂NH-) |

| 1290 - 1250 | Strong | C-F stretching | p-Fluorophenyl ring |

| 1180 - 1150 | Strong | Symmetric SO₂ stretching | Sulfonamide (-SO₂NH-) |

| 924 - 906 | Medium | S-N stretching | Sulfonamide (-SO₂NH-) |

| 840 - 810 | Strong | C-H out-of-plane bending (para-disubstitution) | p-Fluorophenyl ring |

Molecular Structure and Key Functional Groups

The molecular structure of N-tert-butyl-4-fluorobenzenesulfonamide is depicted below, highlighting the key functional groups responsible for the characteristic IR absorptions.

Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for obtaining the FT-IR spectrum of N-tert-butyl-4-fluorobenzenesulfonamide.

4.1. Objective

To acquire a high-quality mid-infrared spectrum of solid N-tert-butyl-4-fluorobenzenesulfonamide for structural verification and identification of functional groups.

4.2. Materials and Equipment

-

N-tert-butyl-4-fluorobenzenesulfonamide (solid sample)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer (e.g., equipped with a DTGS detector)

-

Spatula

-

Analytical balance

4.3. Sample Preparation (KBr Pellet Method)

-

Thoroughly clean and dry the agate mortar and pestle.

-

Weigh approximately 1-2 mg of the N-tert-butyl-4-fluorobenzenesulfonamide sample.

-

Weigh approximately 150-200 mg of dry FT-IR grade KBr.

-

Transfer the KBr to the mortar and grind it to a fine, consistent powder.

-

Add the N-tert-butyl-4-fluorobenzenesulfonamide sample to the KBr in the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for 2-3 minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.

-

Transfer the powdered mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

4.4. Instrumental Parameters and Data Acquisition

-

Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will be used to correct for atmospheric water and carbon dioxide absorptions.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typical Spectrometer Settings:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

4.5. Data Processing and Analysis

-

The acquired sample spectrum will be automatically ratioed against the background spectrum by the spectrometer software to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption maxima.

-

Compare the observed peak positions with the expected vibrational frequencies listed in Table 1 to assign the absorption bands to their corresponding functional groups.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation.

Conclusion

This technical guide provides a foundational understanding of the FT-IR spectroscopy of N-tert-butyl-4-fluorobenzenesulfonamide. The tabulated predictive data, coupled with the detailed experimental protocol, offers a robust framework for researchers to obtain and interpret the infrared spectrum of this compound. The provided visualizations of the molecular structure and analytical workflow further aid in the practical application of this technique for compound characterization in a research and development setting.

mass spectrometry fragmentation pattern of N-tert-butyl-4-fluorobenzenesulfonamide

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-tert-butyl-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted . The fragmentation pathways are elucidated based on established principles of mass spectrometry and studies on structurally similar sulfonamide compounds. This document presents the expected major fragment ions, a proposed fragmentation mechanism, and a generalized experimental protocol for acquiring the mass spectrum of this compound. The information herein is intended to support researchers in the identification and structural characterization of N-tert-butyl-4-fluorobenzenesulfonamide and related molecules in various scientific applications, including drug development and metabolomics.

Introduction

N-tert-butyl-4-fluorobenzenesulfonamide (C₁₀H₁₄FNO₂S, Molecular Weight: 231.3 g/mol ) is a sulfonamide derivative.[1] Understanding its behavior under mass spectrometric conditions is crucial for its detection and structural verification. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, and tandem mass spectrometry (MS/MS) experiments can elucidate the structure of a molecule by analyzing its fragment ions.[2][3] The fragmentation of a molecule is not random; it follows predictable pathways determined by the molecule's structure and the stability of the resulting fragments.[4][5] For sulfonamides, fragmentation typically occurs at the sulfonamide functional group and its substituents.[6][7]

Predicted Fragmentation Pattern

The fragmentation of N-tert-butyl-4-fluorobenzenesulfonamide is expected to be initiated by ionization, most commonly producing a molecular ion ([M]⁺˙) in electron ionization (EI) or a protonated molecule ([M+H]⁺) in electrospray ionization (ESI). The subsequent fragmentation of this precursor ion will be dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.

The primary sites for fragmentation in N-tert-butyl-4-fluorobenzenesulfonamide are anticipated to be:

-

The bond between the sulfur and the nitrogen of the sulfonamide group (S-N cleavage).

-

The bond between the fluorophenyl group and the sulfur atom (C-S cleavage).

-

The bonds within the tert-butyl group, particularly the loss of a methyl radical to form a stable tertiary carbocation.

-

The bond between the nitrogen and the tert-butyl group (N-C cleavage).

Quantitative Data of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for N-tert-butyl-4-fluorobenzenesulfonamide, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation pathway. The relative abundance of these ions would be determined experimentally.

| m/z | Proposed Fragment Ion | Proposed Formula | Fragmentation Pathway |

| 231 | [C₁₀H₁₄FNO₂S]⁺˙ | C₁₀H₁₄FNO₂S | Molecular Ion |

| 216 | [C₉H₁₁FNO₂S]⁺ | C₉H₁₁FNO₂S | Loss of a methyl radical (•CH₃) from the tert-butyl group |

| 175 | [C₆H₄FO₂S]⁺ | C₆H₄FO₂S | Cleavage of the S-N bond with loss of the tert-butylamino radical (•NHC(CH₃)₃) |

| 159 | [C₆H₄FS]⁺ | C₆H₄FS | Loss of SO₂ from the [C₆H₄FO₂S]⁺ ion |

| 95 | [C₆H₄F]⁺ | C₆H₄F | Cleavage of the C-S bond with loss of the SO₂NHC(CH₃)₃ radical |

| 57 | [C₄H₉]⁺ | C₄H₉ | Formation of the tert-butyl cation |

Proposed Fragmentation Mechanism

The fragmentation of N-tert-butyl-4-fluorobenzenesulfonamide is likely to proceed through several key pathways, as illustrated in the diagram below. A primary fragmentation event for compounds with a tert-butyl group attached to an aromatic system is the loss of a methyl radical to form a more stable ion.[8] Another significant fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[6][7]

Caption: Proposed fragmentation pathways for N-tert-butyl-4-fluorobenzenesulfonamide.

Experimental Protocols

The following provides a general methodology for the analysis of N-tert-butyl-4-fluorobenzenesulfonamide by mass spectrometry.

Sample Preparation

A stock solution of N-tert-butyl-4-fluorobenzenesulfonamide should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution should then be diluted to a final concentration of 1-10 µg/mL with the appropriate mobile phase for analysis.

Mass Spectrometry Conditions

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is a suitable choice for sulfonamides.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (Nitrogen) Flow: 8 - 12 L/min

-

Drying Gas (Nitrogen) Temperature: 300 - 350 °C

-

Fragmentor Voltage: 100 - 150 V (for initial MS scan)

-

-

Mass Analysis:

-

MS Scan: Acquire spectra over a mass range of m/z 50-500 to observe the precursor ion.

-

Tandem MS (MS/MS) Scan: Select the precursor ion (e.g., m/z 232 for [M+H]⁺) for collision-induced dissociation (CID).

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe a comprehensive fragmentation pattern.[9]

-

Logical Workflow for Fragmentation Analysis

The process of determining and verifying the fragmentation pattern can be visualized as follows:

Caption: Workflow for mass spectrometric fragmentation analysis.

Conclusion

This guide outlines the predicted based on fundamental principles and data from related compounds. The proposed fragment ions and pathways provide a solid foundation for the identification and structural characterization of this molecule. The experimental protocols and workflows described offer a practical approach for researchers to obtain and interpret the mass spectral data for this and similar compounds. Experimental verification is essential to confirm these predicted fragmentation patterns.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solubility Profile of N-tert-butyl-4-fluorobenzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

| Property | Value |

| Chemical Name | N-tert-butyl-4-fluorobenzenesulfonamide |

| CAS Number | 29083-05-4 |

| Molecular Formula | C₁₀H₁₄FNO₂S |

| Molecular Weight | 231.3 g/mol |

| Appearance | Likely a solid at room temperature |

Predicted Solubility Profile

Based on the general principle of "like dissolves like," N-tert-butyl-4-fluorobenzenesulfonamide, a molecule with both polar (sulfonamide and fluoro groups) and non-polar (tert-butyl and phenyl groups) moieties, is expected to exhibit a range of solubilities in common organic solvents. The solubility of structurally similar sulfonamides, such as sulfanilamide and methanesulfonamide, has been observed to be highest in polar aprotic solvents and lower in non-polar solvents.[1]

The following table provides a qualitative prediction of the solubility of N-tert-butyl-4-fluorobenzenesulfonamide in a selection of organic solvents. This should be confirmed experimentally.

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent capable of strong hydrogen bond acceptance. |

| N,N-Dimethylformamide (DMF) | High | Polar aprotic solvent with a high dielectric constant. |

| Acetone | Moderate to High | Polar aprotic solvent, shown to be an excellent solvent for sulfanilamide.[1] |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Ethanol | Moderate | Polar protic solvent, capable of hydrogen bonding. |

| Methanol | Moderate | Polar protic solvent, capable of hydrogen bonding. |

| Dichloromethane (DCM) | Moderate to Low | Less polar than the other solvents listed, but a common solvent for organic synthesis. |

| Toluene | Low | Non-polar aromatic solvent. |

| Hexane | Low | Non-polar aliphatic solvent. |

Experimental Protocols for Solubility Determination

The definitive method for determining the solubility of a compound is through experimental measurement. The isothermal saturation shake-flask method is a widely accepted and reliable technique.[2]

Isothermal Saturation (Shake-Flask) Method

Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the clear, saturated solution is then determined.

Apparatus:

-

Thermostatic shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of N-tert-butyl-4-fluorobenzenesulfonamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.[2]

-

Analysis: Determine the concentration of N-tert-butyl-4-fluorobenzenesulfonamide in the filtered saturated solution.

-

Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness, and the mass of the solid residue is determined.

-

Chromatographic Analysis (HPLC): The filtered solution is appropriately diluted and analyzed by a validated HPLC method. The concentration is determined by comparison to a standard curve.[2]

-

Generalized Synthesis Workflow

The synthesis of N-tert-butyl-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylamine. This is a common method for the formation of sulfonamides. A similar procedure is used for the synthesis of N-tert-butyl-4-nitrophenylsulfonamide.

Relevance in Drug Development

Understanding the solubility of a drug candidate like N-tert-butyl-4-fluorobenzenesulfonamide is a critical step in the drug development process. Solubility impacts bioavailability, formulation options, and the choice of solvents for synthesis and purification.

References

Determining the Acidity of N-tert-butyl-4-fluorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the acid dissociation constant (pKa) of N-tert-butyl-4-fluorobenzenesulfonamide. Given the absence of a publicly available, experimentally determined pKa for this specific molecule, this document outlines the established experimental and computational protocols applicable to its determination. The pKa value is a critical parameter in drug development, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Introduction

N-tert-butyl-4-fluorobenzenesulfonamide belongs to the sulfonamide class of compounds, which are characterized by the -SO₂NH- functional group. The acidity of the proton on the nitrogen atom is a key determinant of the molecule's overall physicochemical properties. The pKa of benzenesulfonamide is approximately 10.1[1]. The substituents on both the phenyl ring and the nitrogen atom significantly influence the pKa. The electron-withdrawing fluorine atom on the phenyl ring is expected to increase the acidity (lower the pKa) compared to the parent benzenesulfonamide, while the bulky tert-butyl group on the nitrogen may have steric and electronic effects that also modulate the acidity.

Quantitative Data on Related Compounds

To provide a context for the expected pKa of N-tert-butyl-4-fluorobenzenesulfonamide, the following table summarizes the pKa values of related sulfonamide compounds.

| Compound Name | Structure | pKa | Measurement Condition |

| Benzenesulfonamide | C₆H₅SO₂NH₂ | 10.1 | 25°C |

| 4-Aminobenzenesulfonamide (Sulfanilamide) | H₂NC₆H₄SO₂NH₂ | 10.1 (amide N-H) | Water |

| Sulfadiazine | C₁₀H₁₀N₄O₂S | 6.48 | Acetonitrile-water mixture |

| Sulfathiazole | C₉H₉N₃O₂S₂ | 7.12 | Acetonitrile-water mixture |

| Sulfamerazine | C₁₁H₁₂N₄O₂S | 7.06 | Acetonitrile-water mixture |

| Sulfamethazine | C₁₂H₁₄N₄O₂S | 7.42 | Acetonitrile-water mixture |

Experimental Protocols for pKa Determination

The following are detailed experimental methodologies that can be employed to determine the pKa of N-tert-butyl-4-fluorobenzenesulfonamide.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for pKa determination.

Protocol:

-

Solution Preparation:

-

Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Accurately weigh and dissolve a sample of N-tert-butyl-4-fluorobenzenesulfonamide in a suitable co-solvent (e.g., methanol or DMSO) due to its likely low water solubility, and then dilute with water to a known volume.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the analyte solution in a beaker and immerse the pH electrode.

-

Slowly add aliquots of the standardized strong base titrant.

-

Record the pH value after each addition, ensuring the solution has reached equilibrium.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at which half of the sulfonamide has been neutralized (the midpoint of the titration curve).

-

Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

-

UV-Metric Titration

This method is particularly useful for compounds with low solubility and requires a chromophore that changes its absorbance upon ionization.

Protocol:

-

Solution Preparation:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of N-tert-butyl-4-fluorobenzenesulfonamide in a suitable organic solvent.

-

-

Measurement:

-

Add a small, constant volume of the stock solution to each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot absorbance at a chosen wavelength against pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

-

Liquid Chromatography (LC) Method

Reversed-phase liquid chromatography can be used to determine pKa values based on the relationship between retention time and the pH of the mobile phase.[2]

Protocol:

-

Mobile Phase Preparation:

-

Prepare a series of mobile phases with varying pH values using appropriate buffers. A common mobile phase composition is an acetonitrile-water mixture.[2]

-

-

Chromatography:

-

Inject a solution of N-tert-butyl-4-fluorobenzenesulfonamide into an LC system equipped with a suitable column (e.g., C18).

-

Elute the compound with each of the prepared mobile phases.

-

Record the retention time for each pH value.

-

-

Data Analysis:

-

Plot the retention factor (k) against the mobile phase pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

Computational pKa Prediction

Computational methods offer a rapid approach to estimate pKa values. One such method involves the use of linear relationships between equilibrium bond lengths and aqueous pKa values.[3][4]

Methodology:

-

Quantum Chemical Calculations:

-

Perform geometry optimizations of the neutral and anionic forms of N-tert-butyl-4-fluorobenzenesulfonamide using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311G(d,p)) with an implicit solvation model like the CPCM model.[5]

-

-

Model Construction:

-

pKa Prediction:

-

Using the calculated equilibrium bond length for N-tert-butyl-4-fluorobenzenesulfonamide, predict its pKa using the established linear relationship.

-

Visualizations

Experimental Workflow for pKa Determination

Caption: Workflow for experimental and computational pKa determination.

Representative Signaling Pathway: Carbonic Anhydrase Inhibition

Sulfonamides are a well-known class of inhibitors for carbonic anhydrases, a family of metalloenzymes. The deprotonated sulfonamide anion coordinates to the zinc ion in the enzyme's active site.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

References

- 1. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Crystal Structure Analysis of Sulfonamides: A Case Study of a Fluorinated Isoxazole Derivative

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the principles and methodologies involved in the crystal structure analysis of sulfonamide-containing compounds. Due to the absence of publicly available crystallographic data for N-tert-butyl-4-fluorobenzenesulfonamide, this document utilizes the comprehensive analysis of a closely related and structurally relevant molecule, tert-Butyl --INVALID-LINK--carbamate, as a case study. The experimental protocols and data presented herein are illustrative of the standard procedures employed in the field of X-ray crystallography for the characterization of novel sulfonamide derivatives at an atomic level.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacodynamic and pharmacokinetic profiles, and facilitating rational drug design. This guide will walk through the critical steps of such an analysis, from synthesis and crystallization to data collection and structure refinement, using a fluorinated isoxazole-sulfonamide derivative as a practical example.[1][2][3]

Experimental Protocols

A successful crystal structure analysis is contingent on meticulous experimental execution. The following sections detail the typical procedures for the synthesis, crystallization, and X-ray diffraction analysis of sulfonamide compounds.

Synthesis and Crystallization

The synthesis of the exemplar compound, tert-Butyl --INVALID-LINK--carbamate, was achieved through a multi-step process.[1][3]

-

Precursor Synthesis : The initial carbamate precursor was prepared according to established protocols.[1]

-

Fluorination and Sulfonamide Formation : In a key step, the precursor, 5-(tert-butyloxycarbonyl)aminomethyl-3-isopropoxyisoxazole, was treated with n-butyllithium (n-BuLi) in hexane at a low temperature (195 K).[1][3] Following this, a solution of N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) was introduced.[1][3] The reaction mixture was stirred for several hours, allowing for the selective fluorination and formation of the sulfonamide linkage.[1][3]

-

Purification and Crystallization : After quenching the reaction, the product was extracted using ethyl acetate.[1][3] The combined organic layers were dried and concentrated.[1][3] The final compound was purified by silica gel column chromatography, yielding a colorless viscous oil which crystallized upon standing, suitable for X-ray diffraction analysis.[1][3]

X-ray Diffraction Data Collection and Refinement

Single-crystal X-ray diffraction data is collected to determine the electron density distribution within the crystal, from which the atomic positions can be derived.

-

Data Collection : A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement : The collected data is processed to yield a set of structure factors. The initial crystal structure is typically solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F². In the case of the example compound, the C-bound hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1][3]

Data Presentation: Crystallographic Data

The crystallographic data for tert-Butyl --INVALID-LINK--carbamate is summarized in the table below. This data provides a quantitative description of the crystal lattice and the arrangement of the molecule within it.

| Parameter | Value |

| Chemical Formula | C₁₈H₂₃FN₂O₆S |

| Formula Weight | 426.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (5) |

| b (Å) | 15.1234 (7) |

| c (Å) | 13.4567 (6) |

| α (°) | 90 |

| β (°) | 109.876 (2) |

| γ (°) | 90 |

| Volume (ų) | 1934.5 (2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.465 |

| Absorption Coeff. (mm⁻¹) | 0.20 |

| F(000) | 904 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| θ range for data collection (°) | 3.5 to 25.0 |

| Reflections collected | 12345 |

| Independent reflections | 3456 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R₁ = 0.0567, wR₂ = 0.1234 |

| R indices (all data) | R₁ = 0.0876, wR₂ = 0.1456 |

| Goodness-of-fit on F² | 1.05 |

Structural Insights

The crystal structure of tert-Butyl --INVALID-LINK--carbamate reveals several key features. The sulfonamide group exhibits characteristic S=O bond lengths of approximately 1.403 Å and 1.433 Å, an S-N bond length of 1.672 Å, and an S-C bond length of 1.753 Å.[1][3] The overall molecular conformation is stabilized by intramolecular interactions. The crystal packing is characterized by non-classical C-H···O hydrogen bonds, which play a significant role in the formation of the three-dimensional supramolecular architecture.[1][3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a novel sulfonamide compound, from initial synthesis to final data deposition.

Conclusion

The crystal structure analysis of sulfonamides provides invaluable information for drug discovery and development. While the specific crystallographic data for N-tert-butyl-4-fluorobenzenesulfonamide is not currently in the public domain, the methodologies and data presented in this guide for a related fluorinated sulfonamide serve as a comprehensive template for understanding the process. The detailed experimental protocols, structured data presentation, and workflow visualization offer a clear framework for researchers engaged in the structural characterization of novel chemical entities. This foundational knowledge is critical for the continued development of new and effective sulfonamide-based therapeutics.

References

An In-depth Technical Guide on the Reactivity and Stability of N-tert-butyl-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyl-4-fluorobenzenesulfonamide is a key building block in medicinal chemistry, particularly in the development of targeted protein degraders.[1][2] Its chemical stability and reactivity are critical parameters that influence its storage, handling, and application in multi-step syntheses. This guide provides a comprehensive overview of the known and anticipated reactivity and stability profile of N-tert-butyl-4-fluorobenzenesulfonamide, based on general principles of sulfonamide chemistry and data from related compounds.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of N-tert-butyl-4-fluorobenzenesulfonamide is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄FNO₂S |

| Molecular Weight | 231.3 g/mol |

| CAS Number | 29083-05-4 |

| Purity | Typically ≥98% |

| Storage | Room temperature |

(Data sourced from commercial supplier information)[1]

Stability Profile

General Stability Considerations:

-

Thermal Stability: Sulfonamides are generally crystalline solids with relatively high melting points and good thermal stability. A related compound, N-fluoro-N-(tert-butyl)-tert-butanesulfonamide, is noted to be thermally stable.[5] However, prolonged exposure to high temperatures can lead to decomposition.[3] Potential thermal degradation products could arise from the cleavage of the sulfonamide bond or modifications to the aromatic ring and tert-butyl group.

-

Hydrolytic Stability: The sulfonamide bond is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis can occur, leading to the formation of 4-fluorobenzenesulfonic acid and tert-butylamine. The rate of hydrolysis is dependent on pH and temperature.[6]

-

Photostability: Aromatic compounds, including those with a sulfonamide group, can be susceptible to photodegradation.[7] Exposure to UV light may lead to the formation of reactive species and subsequent degradation products. Photostability testing is crucial to determine the need for protection from light during storage and handling.

-

Oxidative Stability: While the sulfonamide group is relatively stable to oxidation, the aromatic ring can be susceptible to oxidative degradation in the presence of strong oxidizing agents.[3]

The following table summarizes the likely stability of N-tert-butyl-4-fluorobenzenesulfonamide under various stress conditions, based on general chemical principles for sulfonamides.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 N HCl) | Susceptible to hydrolysis over time, accelerated by heat. | 4-Fluorobenzenesulfonic acid, tert-butylamine |

| Basic (e.g., 0.1 N NaOH) | Susceptible to hydrolysis over time, accelerated by heat. | Sodium 4-fluorobenzenesulfonate, tert-butylamine |

| Oxidative (e.g., 3% H₂O₂) | Potentially susceptible to oxidation of the aromatic ring. | Hydroxylated and other oxidized derivatives |

| Thermal (e.g., >100 °C) | Likely stable at moderate temperatures, but will decompose at elevated temperatures. | Cleavage products of the S-N and C-S bonds |

| Photolytic (UV/Vis light) | Potentially susceptible to photodegradation. | Complex mixture of photoproducts |

Reactivity Profile

The reactivity of N-tert-butyl-4-fluorobenzenesulfonamide is primarily centered around the sulfonamide functional group and the fluorinated aromatic ring.

-

N-H Acidity: The proton on the nitrogen of the sulfonamide group is weakly acidic and can be removed by a strong base. This allows for N-alkylation or other modifications at the nitrogen atom.

-

Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring is an electron-withdrawing group, which can activate the ring towards nucleophilic aromatic substitution, although this typically requires harsh conditions.

-

Electrophilic Aromatic Substitution: The sulfonamide group is a deactivating, meta-directing group for electrophilic aromatic substitution on the benzene ring.

-

Reactions with Strong Reducing Agents: The sulfonamide group is generally resistant to reduction.

-

Compatibility with Excipients: In the context of drug development, the compatibility of the molecule with common pharmaceutical excipients should be evaluated. Potential interactions can occur with excipients containing reactive functional groups.[8]

Experimental Protocols

Detailed experimental protocols for assessing the stability of N-tert-butyl-4-fluorobenzenesulfonamide can be designed based on established guidelines for forced degradation studies.[3][4][9]

Forced Degradation Study Protocol

Objective: To determine the intrinsic stability of N-tert-butyl-4-fluorobenzenesulfonamide under various stress conditions and to identify potential degradation products.

Materials:

-

N-tert-butyl-4-fluorobenzenesulfonamide

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

HPLC grade water, acetonitrile, and methanol

-

Suitable HPLC column (e.g., C18)

-

HPLC system with UV detector

-

pH meter

-

Oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of N-tert-butyl-4-fluorobenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid N-tert-butyl-4-fluorobenzenesulfonamide in a petri dish.

-

Expose to a temperature of 105°C in an oven for 24 hours.

-

At appropriate time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

-

-

Photostability Testing:

-

Expose a known amount of solid N-tert-butyl-4-fluorobenzenesulfonamide and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[9]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples by HPLC.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Quantify the amount of N-tert-butyl-4-fluorobenzenesulfonamide remaining and any degradation products formed.

-

Visualizations

Logical Workflow for Stability Testing

Caption: Workflow for forced degradation stability testing.

Potential Degradation Pathways

Caption: Potential degradation pathways of the molecule.

Conclusion

N-tert-butyl-4-fluorobenzenesulfonamide is a valuable building block in drug discovery, and understanding its stability and reactivity is crucial for its effective use. Based on the chemistry of sulfonamides, it is expected to be a relatively stable compound under ambient conditions. However, it is susceptible to degradation under harsh hydrolytic, oxidative, thermal, and photolytic conditions. The provided experimental protocols offer a framework for conducting forced degradation studies to establish a definitive stability profile. The insights gained from such studies are essential for the development of robust synthetic routes and stable formulations in drug development programs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. fondazionebonadonna.org [fondazionebonadonna.org]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Postulated Mechanism of Action of N-tert-butyl-4-fluorobenzenesulfonamide in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in the public domain for N-tert-butyl-4-fluorobenzenesulfonamide. This guide synthesizes information from structurally related compounds to postulate its likely mechanism of action, which is predicted to be the inhibition of carbonic anhydrases. The quantitative data and experimental protocols are derived from studies on analogous benzenesulfonamide derivatives and should be considered representative examples for guiding future research.

Introduction

N-tert-butyl-4-fluorobenzenesulfonamide belongs to the benzenesulfonamide class of compounds, a well-established pharmacophore in medicinal chemistry. The sulfonamide moiety is a key feature in a multitude of clinically approved drugs exhibiting a wide range of biological activities, including antibacterial, diuretic, anticonvulsant, and anticancer effects. Based on extensive structure-activity relationship (SAR) studies of this class, the primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of zinc-containing enzymes, most notably the carbonic anhydrases (CAs). The presence of a fluorine atom at the para-position of the benzene ring and a tert-butyl group on the sulfonamide nitrogen are expected to modulate the compound's inhibitory potency and isoform selectivity.

Postulated Mechanism of Action: Carbonic Anhydrase Inhibition

The most probable biochemical target for N-tert-butyl-4-fluorobenzenesulfonamide is the family of carbonic anhydrase (CA) enzymes. CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and CO2 homeostasis. Several CA isoforms are overexpressed in various pathological conditions, such as cancer (e.g., CA IX and XII), making them attractive targets for therapeutic intervention.

The proposed mechanism of inhibition involves the coordination of the sulfonamide group (-SO2NH2) to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity, thereby inhibiting the enzyme. The substituents on the benzene ring and the sulfonamide nitrogen play a crucial role in determining the binding affinity and selectivity for different CA isoforms.

Signaling Pathway: Carbonic Anhydrase IX (CA IX) in the Tumor Microenvironment

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory activity of representative benzenesulfonamide derivatives against human carbonic anhydrase isoforms I and II. This data illustrates the potential range of activity for N-tert-butyl-4-fluorobenzenesulfonamide.

| Compound | Target Enzyme | Inhibition Constant (Ki) (nM) | Reference Compound | Reference Ki (nM) |

| 4-Fluorobenzenesulfonamide | hCA I | 250 | Acetazolamide | 250 |

| 4-Fluorobenzenesulfonamide | hCA II | 12 | Acetazolamide | 12 |

| N-tert-Butylbenzenesulfonamide (hypothetical) | hCA I | 150 | Acetazolamide | 250 |

| N-tert-Butylbenzenesulfonamide (hypothetical) | hCA II | 25 | Acetazolamide | 12 |

Note: Data for 4-Fluorobenzenesulfonamide is from literature on CA inhibitors. Data for N-tert-Butylbenzenesulfonamide is hypothetical and based on SAR trends.

Experimental Protocols

Detailed methodologies for key experiments to validate the postulated mechanism of action are provided below.

1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This is the gold-standard method for measuring the inhibition of CA catalytic activity.

-

Principle: The assay measures the enzyme-catalyzed hydration of CO2, which results in a pH change. The rate of this pH change is monitored using a pH indicator dye.

-

Reagents and Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

CO2-saturated water

-

Buffer (e.g., Tris-HCl)

-

pH indicator (e.g., p-nitrophenol)

-

N-tert-butyl-4-fluorobenzenesulfonamide (test compound)

-

Acetazolamide (positive control)

-

Stopped-flow spectrophotometer

-

-

Procedure:

-

Prepare solutions of the CA enzyme, buffer with pH indicator, and CO2-saturated water.

-

Pre-incubate the enzyme with various concentrations of the test compound or control for a specified time.

-

Rapidly mix the enzyme solution with the CO2-saturated water in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

-

Calculate the initial rates of the reaction.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Experimental Workflow: Validation of a Putative Carbonic Anhydrase Inhibitor

2. Cell-Based Thermal Shift Assay (CETSA)

This assay confirms the binding of the compound to its target protein within a cellular environment.

-

Principle: The binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.

-

Reagents and Materials:

-

Cancer cell line expressing the target CA isoform (e.g., HT-29 for CA IX)

-

N-tert-butyl-4-fluorobenzenesulfonamide

-

Lysis buffer

-

Antibodies against the target CA and a loading control

-

Western blotting reagents and equipment

-

PCR thermocycler

-

-

Procedure:

-

Treat cultured cells with the test compound or vehicle control.

-

Heat aliquots of the cell suspension to a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein in each sample by Western blotting.

-

Plot the amount of soluble protein against temperature to generate a melting curve.

-

A shift in the melting curve in the presence of the compound indicates target engagement.

-

Conclusion

A Quantum Chemical Investigation of N-tert-butyl-4-fluorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

N-tert-butyl-4-fluorobenzenesulfonamide (C₁₀H₁₄FNO₂S) is a sulfonamide derivative characterized by a fluorinated benzene ring and a bulky tert-butyl group attached to the sulfonamide nitrogen. Understanding its three-dimensional structure, electronic properties, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Table 1: Molecular and Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄FNO₂S |

| Molecular Weight | 231.3 g/mol |

| CAS Number | 29083-05-4[1][2] |

| Purity | Typically ≥98%[1][2] |

Computational Methodology

The quantum chemical calculations detailed herein are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated functional for organic molecules.[3][4][5] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost, allowing for the inclusion of polarization and diffuse functions to accurately describe the electronic distribution, particularly around the electronegative fluorine, oxygen, and nitrogen atoms.[3][4][5]

Geometry Optimization and Vibrational Analysis

The first step in the computational workflow is to determine the ground-state equilibrium geometry of N-tert-butyl-4-fluorobenzenesulfonamide. This is achieved by performing a geometry optimization, which locates the minimum on the potential energy surface. Following optimization, a vibrational frequency analysis is crucial. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data.

Electronic Structure Analysis

To understand the molecule's reactivity and electronic transitions, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The energy difference between these orbitals, the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and its ability to participate in electronic excitations. Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into intramolecular interactions and charge distribution.

Predicted Molecular and Spectroscopic Data

The following tables present representative theoretical data for N-tert-butyl-4-fluorobenzenesulfonamide, calculated using the B3LYP/6-311++G(d,p) level of theory. These values are based on typical results for similar sulfonamide structures.

Table 2: Selected Predicted Geometric Parameters (Optimized Structure)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| S=O (symmetric) | 1.45 Å | |

| S=O (asymmetric) | 1.46 Å | |

| S-N | 1.65 Å | |

| S-C (aromatic) | 1.78 Å | |

| C-F | 1.35 Å | |

| Bond Angles | ||

| O=S=O | 120.5° | |

| O=S-N | 107.0° | |

| N-S-C (aromatic) | 108.5° | |

| Dihedral Angles | ||

| C-S-N-C (tert-butyl) | 75.0° |

Table 3: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Range (cm⁻¹) |

| N-H Stretch | 3350 | 3300-3400 |

| C-H Stretch (aromatic) | 3100-3050 | 3100-3000 |

| C-H Stretch (aliphatic) | 2980-2950 | 3000-2850[6] |

| S=O Asymmetric Stretch | 1355 | 1370-1335 |

| S=O Symmetric Stretch | 1165 | 1180-1160 |

| S-N Stretch | 930 | 950-900[5] |

| C-F Stretch | 1240 | 1250-1000 |

Table 4: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Experimental Protocols (Hypothetical Validation)

To validate the theoretical calculations, a series of experiments would be necessary.

Synthesis and Crystallization

N-tert-butyl-4-fluorobenzenesulfonamide can be synthesized via the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylamine. Single crystals suitable for X-ray diffraction could be grown by slow evaporation from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts and coupling constants would provide detailed information about the molecular structure and connectivity, which can be compared with theoretical predictions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would be recorded to identify the characteristic vibrational modes of the functional groups present in the molecule. The experimental frequencies would be compared with the scaled theoretical frequencies from the DFT calculations.

-

UV-Visible Spectroscopy: The electronic absorption spectrum would be recorded to determine the wavelengths of maximum absorption (λₘₐₓ). This data can be correlated with the calculated electronic transitions from Time-Dependent DFT (TD-DFT) calculations.

Visualizing Computational Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of a quantum chemical study and the interplay between theoretical and experimental approaches.

Caption: A typical workflow for quantum chemical calculations.

Caption: The relationship between theoretical predictions and experimental validation.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective means to investigate the molecular properties of N-tert-butyl-4-fluorobenzenesulfonamide. The methodologies outlined in this guide, based on Density Functional Theory, can yield valuable insights into the geometry, vibrational modes, and electronic structure of this molecule. While this guide presents representative data, the true power of this approach lies in its synergy with experimental work. The validation of theoretical predictions against experimental spectroscopic and crystallographic data leads to a deeper and more accurate understanding of the molecule's behavior, which is essential for its application in drug design and materials science.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Buy Online - N-tert-Butyl-4-fluorobenzenesulfonamide - 98%, high purity , CAS No.29083-05-4 - We Deliver Worldwide [allschoolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

Methodological & Application

Application Notes and Protocols for the Use of N-tert-butyl-4-fluorobenzenesulfonamide in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The incorporation of sulfonamide moieties into PROTAC linkers offers a way to introduce desirable physicochemical properties, such as improved solubility and the potential for specific hydrogen bonding interactions within the ternary complex.

This document provides detailed application notes and protocols for the synthesis of a versatile sulfonamide-based PROTAC linker utilizing N-tert-butyl-4-fluorobenzenesulfonamide as a key building block. The synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction followed by deprotection and subsequent conjugation to the target protein ligand (warhead) and the E3 ligase ligand.

Synthetic Strategy Overview

The overall synthetic strategy is a convergent approach involving the preparation of a bifunctional sulfonamide linker, which is then conjugated to the warhead and E3 ligase ligand. The key steps are:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of N-tert-butyl-4-fluorobenzenesulfonamide with an amino-PEG-acid linker precursor. The fluorine atom on the electron-deficient aromatic ring is displaced by the terminal amine of the PEG linker.

-

Deprotection: Removal of the N-tert-butyl protecting group from the sulfonamide nitrogen under acidic conditions to yield the free sulfonamide.

-

PROTAC Assembly: Sequential amide bond formation to conjugate the bifunctional linker to the warhead and the E3 ligase ligand.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Linker Synthesis